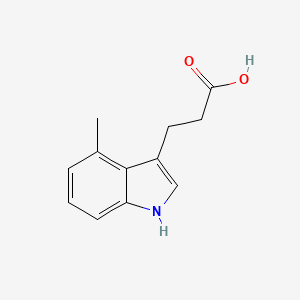

3-(4-methyl-1H-indol-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(4-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-3-2-4-10-12(8)9(7-13-10)5-6-11(14)15/h2-4,7,13H,5-6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENSGINLKGHXBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from Indole-3-Carboxylic Acid Derivatives

One approach involves modifying indole-3-carboxylic acid derivatives to obtain the target compound. This method includes:

Nucleophilic Substitution: Reacting an intermediate compound with an alkyl bromide under strong base conditions, such as lithium diisopropylamide (LDA), to yield other intermediate compounds.

Deprotection: Treating the resulting intermediates with a 30% sodium hydroxide aqueous solution to form target compounds.

Procedure for Synthesis of Intermediates

Under an argon atmosphere, add a solution of redistilled diisopropylamine (3.0 mmol, 0.43 ml) in 5 ml tetrahydrofuran (THF) to a 50-ml dry three-neck flask. Cool the flask to -78°C.

Slowly add n-butyllithium (3 mmol, 1.3 ml) dropwise into the mixture and stir for 1 hour. Add hexamethylphosphoric triamide (HMPA, 14.65 mmol, 2.63 g) and stir for another 20 minutes.

Add a solution of an appropriate intermediate (2.0 mmol, 0.49 g) in 5 ml THF and continue stirring for 30 minutes. Finally, add the solution of alkyl bromide or another intermediate.

Procedure for Synthesis of Target Compounds

Dissolve an intermediate (1 mmol) in 10 ml of a mixed solution of MeOH and 2 M NaOH (v/v, 4:1). Stir the mixture and react at 75°C for 4 hours.

Cool the reaction mixture to room temperature and acidify with 2 M hydrochloric acid to pH = 3. Extract with ethyl acetate three times (3 × 30 ml).

Purify to produce the target compounds with yields ranging from 71–78% for one compound and 54–68% for another.

Synthesis Involving Indole Propanoic Acid Derivatives

This method uses commercially available 3-(4-aminophenyl) propanoic acid as a starting material.

Esterification: Esterify 3-(4-aminophenyl) propanoic acid under sulfuric acid conditions to yield a compound.

Iodination: Carry out iodination of the compound obtained in the previous step.

Sonogashira Coupling: Conduct a Sonogashira coupling reaction to replace the iodo group with an ethynyl group, forming another compound.

Deprotection: Deprotect the trimethylsilyl (TMS) group using tetrabutylammonium fluoride (TBAF) to afford a key intermediate.

Cyclization: Cyclize the acetylenic substituent onto the amino group to synthesize the indole propanoic acid derivative. This allows for the introduction of various aryl or alkyl groups at the C2 position of the indole ring.

Process for Preparing 3-amino-2-(5-methoxy-1H-indol-3-yl)propionic acid monohydrate

This method involves a synthetic process for obtaining 3-amino-2-(5-methoxy-1H-indol-3-yl)propionic acid monohydrate. The process includes:

- Reacting a compound with a methyl or ethyl group and a halogen (chlorine, bromine, or iodine) with another compound containing a methyl or ethyl group and an alkali metal cation to produce a new compound.

Synthesis via Condensation

An efficient method for the synthesis of 3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid is achieved via condensation.

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols or other reduced derivatives.

Substitution: Results in various substituted indole derivatives.

Scientific Research Applications

3-(4-methyl-1H-indol-3-yl)propanoic acid has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex indole derivatives.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-methyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The propanoic acid chain can enhance its solubility and bioavailability, facilitating its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key Comparative Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The 4-chlorobenzoyl group in ’s compound increases acidity (pKa ~3.5–4.0), enhancing solubility in physiological environments . This modification is common in nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. Lipophilicity: The 4-methyl group in the target compound improves lipid solubility (logP ~2.8 estimated), favoring passive diffusion across cell membranes compared to polar derivatives like 3-((4-hydroxyphenyl)amino)propanoic acid (logP ~1.2) . Fluorine Substitution: The 4-fluorophenyl group in ’s compound enhances metabolic stability and target binding via hydrophobic and electrostatic interactions .

Biological Activity Trends: Anti-Inflammatory Potential: Indolepropanoic acids conjugated with aryl groups (e.g., 4-chlorobenzoyl in ) show COX-2 inhibition, a hallmark of NSAIDs . The target compound’s simpler structure may lack this specificity but could retain antioxidative properties. Anticancer Activity: Derivatives with electron-donating groups (e.g., 4-hydroxyphenylamino in ) demonstrate pro-apoptotic effects in cancer cells (IC₅₀ = 5–20 µM) , suggesting that methylation in the target compound might modulate similar pathways.

Synthetic Accessibility: The target compound can be synthesized via Fischer indole synthesis or coupling reactions, similar to methods for 3-(5-methoxy-1H-indol-3-yl)propanoic acid (yield: 69–85%) . Complex analogs, such as Digyaindoleacid A, require multi-step protocols involving enol ether formation, reducing scalability .

Biological Activity

3-(4-methyl-1H-indol-3-yl)propanoic acid, also known as a derivative of indole, has garnered attention for its diverse biological activities. This compound is structurally related to various neurotransmitters and metabolic pathways, suggesting potential therapeutic applications in neuropharmacology, cancer treatment, and antimicrobial activity. This article reviews the biological activity of this compound, including its mechanisms of action, cellular effects, and comparisons with similar compounds.

The molecular formula of this compound is , with a molecular weight of approximately 218.25 g/mol. The presence of the methyl group at the 4-position of the indole ring is significant as it influences the compound's binding affinity to various biological targets.

The mechanism of action for this compound involves several key processes:

- Enzyme Interaction : This compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of indole derivatives. Such interactions can modulate drug metabolism and influence pharmacokinetics.

- Cell Signaling Modulation : It affects cell signaling pathways and gene expression, which can lead to changes in cellular metabolism and function. Notably, it may act as an inhibitor of enzymes involved in cancer cell proliferation.

- Neurotransmitter System Modulation : Given its structural similarity to tryptophan, this compound may influence serotonin pathways, potentially impacting mood and cognitive functions.

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has demonstrated antioxidant activity that helps protect neurons from oxidative stress-induced damage . In vitro studies have shown that it can prevent cell death caused by amyloid-beta peptide exposure in neuronal cells .

Antimicrobial Activity

In studies involving Mycobacterium tuberculosis, the compound showed significant antimicrobial activity, reducing bacterial loads in infected mice models. The compound's pharmacokinetic profile indicated good tolerability and adequate exposure levels .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other indole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Indole-3-acetic acid | Natural plant hormone | Plant growth regulator |

| 3-(1H-indol-3-yl)propanoic acid | Lacks methyl group at 4-position | Antimicrobial properties |

| 5-Methoxyindole derivatives | Contains methoxy group | Neuroprotective properties |

The unique methyl substitution at the 4-position enhances its binding affinity to certain receptors compared to other indole derivatives, potentially leading to improved therapeutic profiles.

Study on Neuroprotection

A study conducted on SK-N-SH human neuroblastoma cells demonstrated that this compound could fully protect against oxidative stress induced by amyloid-beta peptide. This suggests its potential utility in developing treatments for Alzheimer's disease .

Study on Antimicrobial Activity

In a mouse model infected with Mycobacterium tuberculosis, administration of this compound resulted in a seven-fold reduction in bacterial load within the spleen compared to untreated controls. This highlights its potential as an adjunct therapy in tuberculosis treatment regimens .

Q & A

Q. Q1. What are the primary synthetic routes for 3-(4-methyl-1H-indol-3-yl)propanoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling indole derivatives with propanoic acid precursors. For example:

- Friedel-Crafts alkylation : Reacting 4-methylindole with acrylonitrile followed by hydrolysis yields the propanoic acid backbone .

- Thiol-ene click chemistry : Methimazole-based thiols can react with propiolic acid esters under basic conditions to form intermediates, which are hydrolyzed to the final product .

Key Considerations : - Catalyst choice : Use of DABCO (1,4-diazabicyclo[2.2.2]octane) improves regioselectivity in alkyne activation .

- Temperature : Higher temperatures (e.g., 80–100°C) favor substitution on sulfur over nitrogen in methimazole derivatives .

Data Table :

| Method | Yield (%) | Purity (%) | Key Byproducts |

|---|---|---|---|

| Friedel-Crafts | 65–75 | ≥95 | Unsubstituted indole |

| Thiol-ene click | 50–60 | 90–95 | N-alkylated isomers |

Q. Q2. How can structural characterization of this compound be optimized using spectroscopic techniques?

Methodological Answer:

- NMR : -NMR confirms substitution patterns on the indole ring (e.g., methyl group at C4 via δ 2.4 ppm singlet) and propanoic acid chain (δ 2.8–3.2 ppm multiplet for CH) .

- FT-IR : Carboxylic acid C=O stretch at 1700–1720 cm; indole N-H stretch at 3400 cm .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., sulfonamide derivatives form intramolecular H-bonds) .

Advanced Research Questions

Q. Q3. What metabolic pathways involve this compound, and how do its phase II metabolites influence bioavailability?

Methodological Answer:

- Phase I metabolism : Oxidative demethylation at C4 generates 3-(4-hydroxy-1H-indol-3-yl)propanoic acid, mediated by CYP450 enzymes .

- Phase II metabolism : Sulfation and glucuronidation occur at the indole NH or carboxylic acid group, forming O-sulfate and O-glucuronide conjugates, which reduce renal clearance .

Data Contradictions : - Species differences : Mice show rapid sulfation (t = 2 h), while human hepatocytes favor glucuronidation (t = 6 h) .

Experimental Design : - Use -labeled compound in microsomal assays to track metabolite formation.

- LC-MS/MS quantifies phase II conjugates with detection limits <1 nM .

Q. Q4. How does this compound interact with indoleamine 2,3-dioxygenase (IDO) in cancer immunotherapy studies?

Methodological Answer:

- Mechanism : The compound inhibits IDO by competing with tryptophan for the active site, reducing kynurenine production and enhancing T-cell activity .

- Assay design :

- IC values range from 10–50 µM, but structural analogs with nitro groups (e.g., 3-nitrophenyl derivatives) show 10-fold higher potency .

Q. Q5. What strategies resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

Q. Table 1. Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | CHNO | |

| Molecular weight | 215.24 g/mol | |

| pKa (carboxylic acid) | 4.6 ± 0.2 | |

| LogP | 2.1 | Predicted |

Q. Table 2. Key Metabolic Pathways

| Pathway | Enzyme Involved | Metabolite | Bioactivity Change |

|---|---|---|---|

| Sulfation | SULT1A1 | O-sulfate conjugate | Reduced cytotoxicity |

| Glucuronidation | UGT1A9 | O-glucuronide conjugate | Enhanced renal excretion |

| Demethylation | CYP3A4 | 4-hydroxy derivative | Pro-oxidant activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.